molecular formula C31H44O2 B12654093 2,2'-Methylenebis(6-cyclooctyl-p-cresol) CAS No. 93893-71-1

2,2'-Methylenebis(6-cyclooctyl-p-cresol)

Cat. No.: B12654093
CAS No.: 93893-71-1
M. Wt: 448.7 g/mol
InChI Key: UENGFOPWDIIZTB-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(6-cyclooctyl-p-cresol) is an organic compound with the molecular formula C31H44O2. It is a derivative of p-cresol, featuring two cyclooctyl groups attached to the phenolic rings. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) typically involves the reaction of p-cresol with cyclooctyl bromide in the presence of a base, followed by a condensation reaction with formaldehyde. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials:

    p-Cresol, cyclooctyl bromide, formaldehyde

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction

    Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(6-cyclooctyl-p-cresol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,2’-Methylenebis(6-cyclooctyl-p-cresol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative damage.

    Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized by the compound, preventing oxidative damage to cells and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-cyclopentyl-p-cresol)
  • 2,2’-Methylenebis(6-cyclohexyl-p-cresol)
  • 2,2’-Methylenebis(6-(1-methylcyclohexyl)-p-cresol)

Uniqueness

2,2’-Methylenebis(6-cyclooctyl-p-cresol) is unique due to its larger cyclooctyl groups, which provide enhanced steric hindrance and stability compared to its cyclopentyl and cyclohexyl analogs. This results in superior antioxidant properties and makes it particularly effective in high-temperature applications.

Properties

CAS No.

93893-71-1

Molecular Formula

C31H44O2

Molecular Weight

448.7 g/mol

IUPAC Name

2-cyclooctyl-6-[(3-cyclooctyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C31H44O2/c1-22-17-26(30(32)28(19-22)24-13-9-5-3-6-10-14-24)21-27-18-23(2)20-29(31(27)33)25-15-11-7-4-8-12-16-25/h17-20,24-25,32-33H,3-16,21H2,1-2H3

InChI Key

UENGFOPWDIIZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCCCC4)O

Origin of Product

United States

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